molecular formula C10H5BrFNO3 B13517326 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13517326
M. Wt: 286.05 g/mol
InChI Key: YEQYNCMDEMKRJW-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 5-bromo-2-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide. This nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. there is a growing interest in metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H5BrFNO3

Molecular Weight

286.05 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5BrFNO3/c11-5-1-2-7(12)6(3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI Key

YEQYNCMDEMKRJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=NO2)C(=O)O)F

Origin of Product

United States

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